molecular formula C14H19BO4 B1463779 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid CAS No. 890839-22-2

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid

Cat. No.: B1463779
CAS No.: 890839-22-2
M. Wt: 262.11 g/mol
InChI Key: OOIMFYJDAOJRFA-UHFFFAOYSA-N
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Description

The compound “2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom . They are commonly used in organic synthesis, medicinal chemistry, and materials science .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (from the benzoic acid part) with a methyl group and a boronic acid derivative attached. The boronic acid derivative itself consists of a boron atom bonded to two oxygen atoms and a carbon atom, with the carbon being part of a tetramethyl group .


Chemical Reactions Analysis

Boronic acids are known to undergo several types of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, where the boronic acid reacts with a halide or pseudohalide in the presence of a palladium catalyst to form a new carbon-carbon bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the boronic acid group could make this compound capable of forming reversible covalent bonds with diols, which is a property often used in the design of sensors and in drug delivery systems .

Scientific Research Applications

Synthesis and Crystal Structure

  • The compound 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid and its derivatives are used as boric acid ester intermediates with benzene rings. They are synthesized through a multi-step substitution reaction and their structures are confirmed using spectroscopy techniques like FTIR, NMR, and mass spectrometry. X-ray diffraction is used for crystallographic analysis, with molecular structures calculated using density functional theory (DFT) to confirm consistency with crystal structures (Huang et al., 2021).

Vibrational Properties Studies

  • In another study, similar compounds were synthesized and characterized by spectroscopy. The single crystals of these compounds were confirmed by X-ray diffraction, and their molecular structures were optimized based on DFT calculations. This analysis provides insights into the vibrational properties of these compounds, which is valuable for understanding their physicochemical characteristics (Wu et al., 2021).

Application in Catalysis

  • These compounds are used in Pd-catalyzed borylation of aryl bromides, demonstrating their significance in organic synthesis and catalysis. This method has been found effective, especially in borylation of aryl bromides bearing sulfonyl groups, indicating its utility in specific chemical reactions (Takagi & Yamakawa, 2013).

Cytoprotection Against Oxidative Stress

  • Derivatives of this compound, such as BSIH, have been evaluated for their stability, reaction outcomes, and efficiency in releasing chelators. These compounds show promise in sequestering iron(III) and inhibiting iron-catalyzed oxidative damage, indicating potential applications in medicinal chemistry for protecting cells under oxidative stress (Wang & Franz, 2018).

Fluorescent Prochelators

  • Two boronic ester-based fluorescent prochelators that show a fluorescence response to transition metal ions only after reacting with hydrogen peroxide have been developed. These prochelators can be used to study metal ion interactions in various biological systems (Hyman & Franz, 2012).

Hydrogen Peroxide Vapor Detection

  • The compound is used in creating organic thin-film fluorescence probes for detecting hydrogen peroxide vapor. These probes show fast deboronation velocity in H2O2 vapor and a low detection limit, highlighting their potential in sensitive explosive detection applications (Fu et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, in the case of a drug, the mechanism of action would refer to how the drug interacts with biological systems to produce its effects. Without more specific information about the intended use of this compound, it’s difficult to provide a mechanism of action .

Future Directions

The use of boronic acids in organic synthesis and medicinal chemistry is a rapidly growing field, with new applications being discovered regularly. Future research may focus on developing new synthetic methods for these compounds, exploring their reactivity, or designing new drugs based on these structures .

Properties

IUPAC Name

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-9-8-10(6-7-11(9)12(16)17)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIMFYJDAOJRFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681919
Record name 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890839-22-2
Record name 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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